molecular formula C4H4Br2O4 B14128486 2,2-Dibromobutanedioic acid CAS No. 101349-74-0

2,2-Dibromobutanedioic acid

Cat. No.: B14128486
CAS No.: 101349-74-0
M. Wt: 275.88 g/mol
InChI Key: OHUZDYSSDJKBLQ-UHFFFAOYSA-N
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Description

2,2-Dibromobutanedioic acid, also known as 2,2-dibromosuccinic acid, is an organic compound with the molecular formula C4H4Br2O4. This compound is characterized by the presence of two bromine atoms attached to the second carbon of a butanedioic acid backbone. It is a dibromo derivative of succinic acid and is known for its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The bromination process involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and maleic or fumaric acid in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromobutanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dibromobutanedioic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromobutanedioic acid is unique due to the specific positioning of the bromine atoms on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism distinguishes it from other dibromo derivatives and affects its chemical behavior and applications .

Properties

CAS No.

101349-74-0

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

IUPAC Name

2,2-dibromobutanedioic acid

InChI

InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)

InChI Key

OHUZDYSSDJKBLQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(=O)O)(Br)Br

Origin of Product

United States

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